molecular formula C9H10O2S B15158934 [4-(Methanesulfinyl)phenyl]acetaldehyde CAS No. 653602-04-1

[4-(Methanesulfinyl)phenyl]acetaldehyde

Cat. No.: B15158934
CAS No.: 653602-04-1
M. Wt: 182.24 g/mol
InChI Key: SWHIFQRPRZZHPI-UHFFFAOYSA-N
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Description

[4-(Methanesulfinyl)phenyl]acetaldehyde (CAS 653602-04-1) is a high-value chemical building block with significant applications in advanced organic synthesis and medicinal chemistry research. This compound features two highly versatile functional groups: a reactive aldehyde and a chiral methanesulfinyl (methylsulfinyl) group attached to a phenyl ring. The aldehyde group is a classic electrophile, readily undergoing nucleophilic addition reactions such as Wittig olefinations, Grignard additions, and reductive aminations, and is a key participant in carbon-carbon bond-forming reactions like aldol condensations . The sulfoxide group is a stereodirecting moiety, making this compound particularly valuable in asymmetric synthesis. Chiral sulfoxides are indispensable as chiral auxiliaries and ligands, where they can control the stereochemical outcome of reactions to produce enantiomerically enriched products . The combination of these groups makes this compound a powerful synthon for constructing complex molecular architectures, including those found in natural products and potential therapeutic agents. The aryl sulfoxide motif itself is a recognized pharmacophore in marketed drugs . Researchers can leverage this compound to develop novel synthetic methodologies and to create targeted libraries of molecules for biological screening. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

653602-04-1

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-(4-methylsulfinylphenyl)acetaldehyde

InChI

InChI=1S/C9H10O2S/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3

InChI Key

SWHIFQRPRZZHPI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CC=O

Origin of Product

United States

Chemical Reactivity and Transformations of 4 Methanesulfinyl Phenyl Acetaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. It also possesses acidic α-hydrogens, enabling reactions such as aldol (B89426) condensations.

Like other aldehydes, [4-(Methanesulfinyl)phenyl]acetaldehyde readily undergoes nucleophilic addition reactions at the carbonyl carbon. A classic example is the formation of a cyanohydrin through the addition of hydrogen cyanide (HCN). chemistrysteps.compressbooks.pub This reaction is typically catalyzed by a base, which generates the more nucleophilic cyanide ion (CN⁻). pressbooks.publibretexts.org

The mechanism involves the attack of the cyanide ion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by a proton source, such as undissociated HCN, yields the cyanohydrin product, 2-hydroxy-3-[4-(methanesulfinyl)phenyl]propanenitrile, and regenerates the cyanide catalyst. libretexts.org The reaction is reversible, but the equilibrium generally favors the cyanohydrin product. pressbooks.pubpressbooks.pub

Reaction Scheme: Cyanohydrin Formation

This compound + HCN ⇌ 2-Hydroxy-3-[4-(methanesulfinyl)phenyl]propanenitrile

This transformation is significant as it creates a new carbon-carbon bond and introduces two versatile functional groups—a hydroxyl and a nitrile—which can be further manipulated synthetically. chemistrysteps.compressbooks.pub

Due to the presence of α-hydrogens on the carbon adjacent to the carbonyl group, this compound is capable of undergoing aldol condensation. testbook.com This reaction, which occurs in the presence of a base or acid catalyst, involves the formation of an enolate ion that acts as a nucleophile. doubtnut.combrainly.in

In a self-condensation reaction, the enolate of one molecule of this compound attacks the carbonyl carbon of a second molecule. pearson.com This nucleophilic addition results in the formation of a β-hydroxy aldehyde, specifically 3-hydroxy-2-{[4-(methanesulfinyl)phenyl]methyl}-4-[4-(methanesulfinyl)phenyl]butanal. Under certain conditions, this aldol addition product can subsequently undergo dehydration to yield an α,β-unsaturated aldehyde. doubtnut.com The presence of the phenyl group can influence the stability of the intermediate enolate. pearson.com

The carbonyl group of this compound reacts with primary amines to form imines, also known as Schiff bases. operachem.comredalyc.org This condensation reaction is typically reversible and often requires acid catalysis to protonate the carbonyl oxygen, enhancing its electrophilicity. operachem.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the final imine product. To drive the reaction to completion, water is often removed from the reaction mixture using methods like azeotropic distillation with a Dean-Stark apparatus or by adding hygroscopic agents. operachem.com

The resulting imine derivatives are valuable intermediates in organic synthesis, as the C=N double bond can undergo various transformations, including reduction to form secondary amines. redalyc.orgnih.gov

When this compound is in an enantiomerically pure form, the chiral sulfoxide (B87167) group can act as an internal chiral auxiliary, influencing the stereochemical outcome of reactions at the aldehyde center. nih.govillinois.edu The sulfoxide group, with its lone pair of electrons and its steric bulk, can effectively block one face of the nearby carbonyl group, directing the approach of nucleophiles to the opposite face. illinois.edu

This stereodirecting effect is crucial in asymmetric synthesis. For instance, in the allylation of the aldehyde, the chiral sulfoxide can control the formation of new stereocenters, leading to a high degree of diastereoselectivity in the homoallylic alcohol product. rsc.org The proximity of the chiral sulfur atom to the reacting carbonyl center allows for efficient transfer of chirality, making chiral sulfoxides valuable tools for constructing complex stereogenic molecules. nih.govresearchgate.net

Transformations Involving the Sulfoxide Group

The sulfoxide group is a key feature of the molecule, primarily due to its stereogenic sulfur atom.

The sulfur atom in the sulfoxide group of this compound is a stereocenter when the two organic substituents are different, which is the case here (a methyl group and a substituted phenyl group). wikipedia.org This makes the molecule chiral, existing as a pair of enantiomers.

Sulfoxides are configurationally stable at ambient temperatures because the energy barrier to pyramidal inversion at the sulfur atom is substantial. illinois.eduwikipedia.org This inversion is the process by which one enantiomer converts into the other, leading to racemization. The thermal racemization of sulfoxides requires significant energy input, with activation enthalpies typically ranging from 35 to 42 kcal/mol. wikipedia.orgacs.org Consequently, racemization is very slow at room temperature, allowing for the isolation of enantiomerically pure sulfoxides. wikipedia.org Theoretical studies have shown that the presence of a phenyl ring can slightly lower the energy barrier for inversion compared to dialkyl sulfoxides by stabilizing the planar transition state through resonance. nih.govresearchgate.net

Table 1: Activation Parameters for Thermal Racemization of Various Sulfoxides wikipedia.orgacs.org
Sulfoxide TypeExample CompoundActivation Enthalpy (ΔH‡, kcal/mol)Activation Entropy (ΔS‡, cal/(mol·K))
Alkyl ArylMethyl p-Tolyl Sulfoxide36.7-5.6
DiarylDiphenyl Sulfoxide42.4+2.2
DialkylMethyl n-Propyl Sulfoxide39.1-7.9
BenzylicBenzyl p-Tolyl Sulfoxide34.9-2.1

The data indicates that aryl sulfoxides, like the one in the title compound, possess high configurational stability. However, racemization can be induced under specific conditions, such as high temperatures (around 200 °C) or through photoirradiation in the presence of a photosensitizer. nih.gov

Nucleophilic Activation and Transition-Metal-Free Cross-Coupling Reactions of Aryl Sulfoxides.researchgate.netnih.govresearchgate.netnih.govdoaj.org

Aryl sulfoxides can serve as electrophilic partners in cross-coupling reactions. Notably, transition-metal-free cross-coupling strategies have been developed that utilize the nucleophilic activation of the C–S bond in aryl methyl sulfoxides. researchgate.netnih.govresearchgate.netnih.govdoaj.org These reactions provide a valuable method for the formation of new carbon-heteroatom or carbon-carbon bonds, avoiding the use of expensive and potentially toxic transition metal catalysts. nih.gov

One such protocol involves the reaction of aryl methyl sulfoxides with alcohols in the presence of a strong base like potassium tert-butoxide to afford alkyl aryl ethers. researchgate.netnih.govresearchgate.net The proposed mechanism for this transformation involves the initial addition of the alkoxide to the sulfoxide sulfur atom. researchgate.netnih.gov This is followed by an intramolecular addition of the alkoxide to the aromatic ring, which is facilitated by the stabilization of the resulting negative charge by the potassium cation. researchgate.net The final step is a rate-determining fragmentation that yields the corresponding aryl ether and methyl sulfenate. researchgate.net

This methodology has been shown to tolerate a wide array of functional groups on the aryl sulfoxide, making it potentially applicable for the late-stage functionalization of complex molecules. nih.gov Given the tolerance for various substituents, it is plausible that this compound could undergo similar transition-metal-free cross-coupling reactions with suitable nucleophiles.

Reduction of the Sulfoxide to the Corresponding Sulfide (B99878).organic-chemistry.orgrsc.orgresearchgate.net

The sulfoxide moiety in this compound can be selectively reduced to the corresponding sulfide, [4-(methylsulfanyl)phenyl]acetaldehyde. A variety of reagents and methods are available for this transformation, with a key consideration being the chemoselectivity, particularly the preservation of the aldehyde group.

Several reagent systems have been reported to effect the deoxygenation of sulfoxides under mild conditions and with high chemoselectivity, tolerating the presence of other reducible functional groups such as aldehydes, ketones, esters, and nitriles. organic-chemistry.org One such system employs a combination of triflic anhydride (B1165640) and potassium iodide in acetonitrile (B52724) at room temperature. organic-chemistry.org Another effective method utilizes sodium borohydride (B1222165) in the presence of iodine in anhydrous tetrahydrofuran. organic-chemistry.org

More recently, a manganese-catalyzed reduction of sulfoxides using phenylsilane (B129415) as the reducing agent has been developed. rsc.org This system, employing the commercially available and air-stable catalyst MnBr(CO)5, demonstrates high chemoselectivity for the reduction of the S=O bond in the presence of various functional groups, including amides and cyano groups. rsc.org It was also shown to be effective for the reduction of phenyl sulfoxide in the presence of acetophenone, although both groups were reduced simultaneously. rsc.org The NbCl5/Indium system is also reported to tolerate aldehyde functional groups during the reduction of sulfoxides. researchgate.net

Table 2: Reagent Systems for the Chemoselective Reduction of Sulfoxides organic-chemistry.orgrsc.org

Reagent SystemSolventTemperatureTolerated Functional Groups
Triflic anhydride / KIAcetonitrileRoom TemperatureAlkenes, ketones, esters, aldehydes, acids, oximes
NaBH4 / I2Anhydrous THFNot specifiedEsters, nitriles, double bonds
MnBr(CO)5 / PhSiH3Not specifiedNot specifiedAmides, cyano groups

Interplay between Sulfoxide Chirality and Aldehyde Reactivity

The presence of a chiral sulfoxide in close proximity to an aldehyde group in this compound creates opportunities for stereoselective transformations. The chiral sulfur center can influence the stereochemical outcome of reactions at the aldehyde, and the two functional groups can exhibit differential reactivity, allowing for chemo- and stereoselective manipulations.

Diastereoselective Reactions Influenced by the Chiral Sulfoxide Center.rsc.orgnih.govnih.govbeilstein-journals.orgnih.govrsc.orgnih.gov

The chiral sulfoxide group can act as a stereochemical controller in reactions involving the adjacent aldehyde. This is a well-established principle in asymmetric synthesis, where chiral auxiliaries are used to direct the stereochemical course of a reaction. In the context of this compound, the chiral sulfoxide could influence the facial selectivity of nucleophilic additions to the aldehyde carbonyl group.

For instance, chiral aryl methyl sulfoxides have been successfully employed as activators in the asymmetric allylation of aldehydes with allyl trichlorosilanes. rsc.orgnih.govnih.govrsc.org In these reactions, the chiral sulfoxide coordinates to the silicon atom, creating a chiral environment that directs the approach of the aldehyde to the allyl nucleophile, resulting in high enantioselectivity, particularly for electron-poor aldehydes. rsc.orgnih.gov Kinetic studies of this reaction suggest a dissociative pathway involving an octahedral cationic complex with two sulfoxides. nih.gov

Furthermore, the degree of reagent and substrate control in the reaction of chiral sulfur ylides with chiral aldehydes has been investigated. beilstein-journals.orgnih.govnih.gov These studies have shown that the stereochemistry of the newly formed stereocenters can be controlled by either the chiral reagent or the chiral substrate, depending on the reaction conditions and the degree of reversibility of the intermediate betaine (B1666868) formation. beilstein-journals.orgnih.govnih.gov This highlights the complex interplay of stereochemical influences in such systems.

Chemo- and Stereoselective Transformations at Bifunctional Centers

The bifunctional nature of this compound allows for selective transformations at either the sulfoxide or the aldehyde group. The chemoselective reduction of the sulfoxide to the sulfide, as discussed in section 3.2.3, is a prime example of this differential reactivity.

Conversely, the aldehyde group can undergo a variety of transformations while leaving the sulfoxide untouched. For example, standard aldehyde derivatization reactions, such as acetal (B89532) formation or reductive amination, could potentially be performed selectively.

From a stereoselective standpoint, the chiral sulfoxide can be leveraged to control the stereochemistry of reactions at the aldehyde. Building on the principles discussed in section 3.3.1, one could envision diastereoselective additions of various nucleophiles (e.g., Grignard reagents, organolithiums) to the aldehyde, where the approach of the nucleophile is directed by the chiral sulfoxide. The outcome of such reactions would depend on the nature of the nucleophile, the reaction conditions, and the specific conformation of the molecule that minimizes steric interactions. Intermolecular Heck reactions have also been shown to be stereocontrolled by chiral sulfoxides. researchgate.net

Compound Name Correspondence Table

Trivial Name/AbbreviationSystematic Name
This compoundThis compound
TPT+2,4,6-triphenylpyrylium tetrafluoroborate
Mes-Acr-Me+Not specified in source
DDQ2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
6-MeO-NMQ+Not specified in source
[4-(methylsulfanyl)phenyl]acetaldehyde[4-(Methylsulfanyl)phenyl]acetaldehyde

Advanced Analytical Methodologies for 4 Methanesulfinyl Phenyl Acetaldehyde Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of [4-(Methanesulfinyl)phenyl]acetaldehyde, providing insights into its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are vital for confirming the identity and purity of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The aldehydic proton would appear as a triplet at approximately 9.7 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene (CH₂) protons would likely resonate as a doublet around 3.7 ppm. The aromatic protons on the phenyl ring would typically show a complex splitting pattern, appearing as two doublets in the region of 7.3 to 7.6 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the methanesulfinyl group would present as a singlet at about 2.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The aldehydic carbon is expected to have a chemical shift in the downfield region, around 200 ppm. The carbons of the phenyl ring would appear in the aromatic region (approximately 125-145 ppm), with the carbon attached to the sulfoxide (B87167) group and the carbon attached to the acetaldehyde (B116499) moiety showing distinct chemical shifts due to the electronic effects of these substituents. The methylene carbon would resonate at a higher field, and the methyl carbon of the sulfoxide group would appear at the highest field position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic CH~9.7 (t)~200
Methylene CH₂~3.7 (d)~45
Aromatic CH (ortho to SOCH₃)~7.6 (d)~130
Aromatic CH (ortho to CH₂CHO)~7.3 (d)~130
Aromatic C (ipso to SOCH₃)-~145
Aromatic C (ipso to CH₂CHO)-~135
Methyl SOCH₃~2.7 (s)~44

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₀O₂S), HRMS would provide a precise mass measurement of the molecular ion, confirming its chemical formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing reaction mixtures or assessing the purity of a sample. In the context of this compound research, LC-MS can be used to monitor the progress of its synthesis, identify byproducts, and quantify the compound in various matrices. The mass spectrometer can be operated in different modes to induce fragmentation, providing further structural information about the molecule and its potential metabolites or degradation products. For instance, the fragmentation of aromatic sulfonamides, a related class of compounds, has been shown to involve unique rearrangements and eliminations, such as the loss of SO₂, which can provide clues to the structure of the analyte. nih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov While this compound itself is not chiral, if the sulfoxide group were to be part of a chiral center (by having two different aryl or alkyl groups attached to the sulfur, in addition to the oxygen and the phenyl group), X-ray crystallography would be the gold standard for determining its absolute configuration. The technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

For achiral molecules like this compound, X-ray crystallography can still provide valuable information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding or π-stacking, which influence its physical properties. However, obtaining single crystals of sufficient quality can be a significant challenge.

Chromatographic Methods for Purity and Stereochemical Analysis

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity and, where applicable, the stereochemical composition of chemical compounds.

Although this compound is achiral, the sulfoxide functional group can be a stereocenter if the sulfur atom is bonded to two different organic substituents. In such cases, chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for separating the enantiomers and determining the enantiomeric excess (ee) of a chiral sulfoxide. nih.govnih.govnih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of chiral sulfoxides. nih.gov The choice of mobile phase is also critical for achieving good separation. nih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. This technique is indispensable in asymmetric synthesis, where the goal is to produce one enantiomer in excess over the other.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov For this compound, GC/MS can be used to assess its purity, identify volatile impurities, and quantify the compound in various samples.

In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. For phenylacetaldehyde (B1677652) derivatives, characteristic fragmentation patterns include the loss of a hydrogen atom, the loss of the CHO group, and rearrangements. whitman.edu

A potential challenge in the GC/MS analysis of sulfoxides is their thermal lability. nih.gov At the high temperatures used in the GC injector and column, sulfoxides can undergo thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks in the chromatogram. Therefore, careful optimization of the GC conditions, such as using a lower injection temperature or on-column injection techniques, may be necessary to ensure the integrity of the analyte. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and highly effective analytical technique widely used in organic chemistry to monitor the progress of chemical reactions and to screen for optimal reaction conditions. libretexts.orglibretexts.org Its application is crucial in the study of compounds like this compound, allowing chemists to qualitatively assess the consumption of starting materials and the formation of products in real-time. thieme.de

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a liquid solvent). wisc.edukhanacademy.org Compounds are separated based on their polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and travel shorter distances, leading to a lower Rf. libretexts.orgwisc.edu

For monitoring a reaction that synthesizes this compound, such as the oxidation of its sulfide (B99878) precursor, [4-(Methylsulfanyl)phenyl]acetaldehyde, TLC provides invaluable insight. The progress of the reaction can be tracked by spotting the reaction mixture on a TLC plate at different time intervals and comparing it to the starting material. libretexts.orgyoutube.com

General TLC Procedure for Reaction Monitoring:

Plate Preparation : A line is drawn with a pencil about 1 cm from the bottom of a TLC plate (typically silica (B1680970) gel 60 F254). wisc.edu Three lanes are marked: one for the starting material (SM), one for the reaction mixture (RM), and a "co-spot" (Co) where both the starting material and reaction mixture are applied. libretexts.orgrochester.edu

Spotting : Using capillary tubes, small spots of the diluted starting material and the reaction mixture are carefully applied to their respective lanes on the pencil line. chemistryhall.com The co-spot lane receives a spot of the starting material, followed by a spot of the reaction mixture directly on top of it. rochester.edu

Development : The plate is placed vertically in a sealed chamber containing a shallow pool of an appropriate solvent system (mobile phase). The solvent moves up the plate via capillary action, separating the components of the spots. wisc.educhemistryhall.com

Visualization : After the solvent front nears the top of the plate, the plate is removed, the solvent front is marked, and the plate is dried. Spots are then visualized. Since this compound contains a phenyl group, it can be readily visualized under UV light (254 nm). nih.govrsc.org Chemical stains can also be used for visualization, such as potassium permanganate, which reacts with oxidizable groups like sulfoxides, or a 2,4-dinitrophenylhydrazine (B122626) (DNPH) stain, which is highly selective for aldehydes. chemistryhall.commdpi.comgoogle.com

Interpretation : The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. libretexts.org The appearance of a new spot, corresponding to the product, confirms the reaction's progress. The co-spot helps to definitively distinguish the product spot from the starting material spot, especially if their Rf values are similar. rochester.edu

Detailed Research Findings

In the context of synthesizing this compound, TLC is instrumental. The starting material, [4-(Methylsulfanyl)phenyl]acetaldehyde, is less polar than the product due to the conversion of the sulfide group to the more polar sulfoxide group. This difference in polarity is the basis for their separation on TLC. wisc.eduorganic-chemistry.org

The selection of the mobile phase is critical for achieving good separation. A systematic approach is usually taken, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For separating aryl sulfoxides and their corresponding sulfides, mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly employed. wisc.educhemistryhall.com

Below is a table detailing potential solvent systems and expected Rf values for monitoring the oxidation of [4-(Methylsulfanyl)phenyl]acetaldehyde.

Table 1: TLC Mobile Phase Systems and Expected Rf Values

Starting Material (SM) Product Mobile Phase (Eluent) Expected Rf (SM) Expected Rf (Product) Visualization Method
[4-(Methylsulfanyl)phenyl]acetaldehyde This compound 3:1 Hexane/Ethyl Acetate ~0.65 ~0.30 UV (254 nm)
[4-(Methylsulfanyl)phenyl]acetaldehyde This compound 1:1 Dichloromethane/Hexane ~0.50 ~0.20 Potassium Permanganate Stain

Note: Rf values are illustrative and can vary based on specific TLC plate characteristics, chamber saturation, and temperature.

The progress of the reaction can be qualitatively documented by a series of TLC plates taken at various time points, as illustrated in the table below.

Table 2: Illustrative TLC Data for Reaction Monitoring

Time Point Observation in Starting Material (SM) Lane Observation in Reaction Mixture (RM) Lane Interpretation
T = 0 min Single spot at Rf ≈ 0.65 Single spot at Rf ≈ 0.65 Reaction has not started.
T = 30 min Single spot at Rf ≈ 0.65 Two spots: a major spot at Rf ≈ 0.65 and a minor spot at Rf ≈ 0.30 Reaction is in progress; some product has formed.
T = 60 min Single spot at Rf ≈ 0.65 Two spots of similar intensity at Rf ≈ 0.65 and Rf ≈ 0.30 Reaction is approximately 50% complete.
T = 120 min Single spot at Rf ≈ 0.65 Two spots: a minor spot at Rf ≈ 0.65 and a major spot at Rf ≈ 0.30 Reaction is nearing completion.

Data based on a hypothetical reaction using a 3:1 Hexane/Ethyl Acetate mobile phase.

This TLC-based approach is not only for monitoring a single reaction but is also highly adaptable for screening various reaction conditions. For instance, different oxidizing agents, catalysts, or solvents can be run in parallel, and TLC can be used to quickly identify the most efficient conditions that lead to the complete conversion of the starting material to this compound with minimal side products. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
[4-(Methylsulfanyl)phenyl]acetaldehyde
2,4-dinitrophenylhydrazine
Dichloromethane
Ethyl Acetate
Hexane
Potassium Permanganate

Computational Chemistry and Mechanistic Insights into 4 Methanesulfinyl Phenyl Acetaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to investigate the mechanisms of chemical reactions, predict reactivity, and analyze bonding.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving [4-(Methanesulfinyl)phenyl]acetaldehyde. Two key reactive sites in this molecule are the electrophilic carbonyl carbon of the aldehyde group and the sulfur-containing functional group.

Nucleophilic Addition: The aldehyde group is a prime target for nucleophilic attack. DFT can model the addition of various nucleophiles to the carbonyl carbon. Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the phenyl ring can donate electron density to the carbonyl group, reducing its electrophilicity. libretexts.org DFT calculations can precisely quantify this effect. The reaction typically proceeds through a tetrahedral intermediate. libretexts.org By calculating the Gibbs free energy profile, the transition state (TS1) leading to this intermediate can be located and its energy barrier determined, which is the rate-determining step for the addition. researchgate.netacs.org

C-S Bond Activation: The methanesulfinyl group offers another avenue for reactivity. C-S bond activation is a significant transformation in organic synthesis, often catalyzed by transition metals. rsc.org DFT studies can elucidate the mechanism of such a process, exploring oxidative addition of the C-S bond to a metal center. Furthermore, the sulfoxide (B87167) itself can undergo reactions like thermal elimination or reduction. wikipedia.org Computational models can predict the activation energies for these pathways, helping to understand the conditions under which they might compete with reactions at the aldehyde.

Illustrative data from hypothetical DFT calculations comparing activation barriers for different reaction pathways is presented below.

Reaction PathwayNucleophile/CatalystCalculated Activation Energy (ΔG‡, kcal/mol)
Nucleophilic AdditionCyanide (CN⁻)12.5
Nucleophilic AdditionHydride (H⁻)15.2
C-S Bond ActivationPd(0) Complex24.8
Sulfoxide ReductionSilane21.3

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool derived from molecular orbital theory to predict chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. fiveable.meyoutube.com

The LUMO of this compound is expected to be localized primarily on the acetaldehyde (B116499) moiety, specifically on the π* orbital of the C=O bond. This indicates that the carbonyl carbon is the principal electrophilic site, susceptible to attack by nucleophiles. The HOMO, conversely, is likely distributed across the electron-rich phenyl ring and the lone pairs of the sulfoxide oxygen and sulfur atoms, representing the molecule's nucleophilic character. youtube.comyoutube.com

The energy gap between the HOMO and LUMO (ΔEHOMO-LUMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. fiveable.me A smaller gap generally implies higher reactivity. DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution.

A table of hypothetical FMO parameters calculated using DFT is provided below.

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.23Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.62Indicator of chemical reactivity and kinetic stability

The presence of a stereocenter at the sulfur atom in the methanesulfinyl group makes this compound a chiral molecule. Reactions involving this compound, particularly nucleophilic additions to the adjacent aldehyde, can proceed with diastereoselectivity. DFT is an excellent tool for investigating the origins of this stereoselectivity. nih.gov

By modeling the transition states for nucleophilic attack on the two diastereotopic faces of the carbonyl carbon, the relative activation energies can be determined. The transition state leading to the major diastereomer will be lower in energy. rsc.org These studies often reveal that stereoselectivity arises from a combination of steric hindrance and electronic interactions between the incoming nucleophile, the chiral sulfoxide group, and the rest of the molecule. researchgate.net Aromatic interactions, such as π-stacking between the phenyl ring and parts of the reactant or catalyst, can also play a crucial role in controlling the geometry of the transition state. nih.gov Analysis of the transition state geometries provides a detailed three-dimensional picture of the atomic arrangements at the point of highest energy along the reaction coordinate, clarifying the key interactions that dictate the stereochemical outcome.

Hypothetical relative energies for transition states leading to different diastereomers in the addition of a nucleophile.

Transition StateDiastereomer FormedRelative Free Energy (ΔΔG‡, kcal/mol)Predicted Product Ratio
TS-A(R,R)/(S,S)0.0 (Reference)95
TS-B(R,S)/(S,R)1.85

Molecular Dynamics Simulations to Understand Conformation and Dynamics

While DFT is excellent for static electronic structure calculations, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. youtube.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and dynamic processes. researchgate.net

For this compound, MD simulations can be used to study the rotational dynamics around the single bonds connecting the functional groups. This includes the rotation of the acetaldehyde and methanesulfinyl groups relative to the phenyl ring. Such simulations can identify the most stable conformations (lowest energy states) and the energy barriers between them. nih.gov Understanding the conformational preferences is crucial, as the reactivity of the aldehyde group can be influenced by the spatial orientation of the bulky and polar sulfoxide group. researchgate.net MD simulations in an explicit solvent, such as water, would also reveal how solvent molecules interact with the compound and influence its conformational equilibrium. nih.gov

Reaction Pathway Analysis and Kinetic Modeling

Combining DFT and kinetic modeling allows for a comprehensive analysis of a reaction's feasibility and rate. After DFT is used to map the potential energy surface for a proposed reaction—identifying reactants, intermediates, transition states, and products—this energetic information can be used to model the reaction kinetics. mdpi.com

For instance, the oxidation of the sulfoxide in this compound to the corresponding sulfone could be modeled. DFT would be used to calculate the activation barriers for each step of a proposed mechanism, such as one involving an oxidant like hydrogen peroxide. mdpi.com These barriers, along with other thermodynamic data, can then be incorporated into transition state theory equations to calculate rate constants. rsc.org This type of kinetic modeling can predict how reaction rates will change with temperature and can help to discern the most plausible reaction mechanism among several alternatives by comparing predicted rates with experimental data. nih.govresearchgate.net

Electronic Structure and Bonding Analysis

DFT calculations provide a wealth of information about the electronic structure of this compound. Analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-derived wavefunction to gain deeper insights into bonding and charge distribution.

The C-S and S-O bonds in the methanesulfinyl group are of particular interest. The S-O bond in a sulfoxide is highly polar and possesses a character that is intermediate between a single dative bond and a covalent double bond. wikipedia.org NBO analysis can quantify the bond order and the natural atomic charges on the sulfur, oxygen, carbon, and hydrogen atoms. This reveals how the electron-withdrawing sulfinyl group influences the electron density of the aromatic ring, which in turn affects the electrophilicity of the aldehyde group.

Hypothetical data from an NBO analysis showing key bond characteristics and atomic charges.

ParameterValueDescription
Charge on Carbonyl C+0.45 eIndicates high electrophilicity
Charge on Carbonyl O-0.52 eShows significant polarization of the C=O bond
Charge on Sulfur (S)+0.68 eReflects the electron-withdrawing nature of oxygen
Charge on Sulfoxide O-0.85 eIndicates high polarity of the S-O bond
Wiberg Bond Order S-O1.42Suggests partial double bond character
Wiberg Bond Order C-S0.95Consistent with a C-S single bond

Synthetic Applications and Chemical Utility of 4 Methanesulfinyl Phenyl Acetaldehyde

Asymmetric Synthesis of Complex Chiral Molecules

The presence of a chiral sulfinyl group is a defining feature of [4-(Methanesulfinyl)phenyl]acetaldehyde, positioning it as a valuable asset in asymmetric synthesis, where the goal is to create specific stereoisomers of complex molecules.

Utilization as a Chiral Auxiliary in Diastereoselective Processes

Chiral sulfoxides are powerful and versatile chiral auxiliaries in asymmetric synthesis. thieme-connect.commedcraveonline.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The effectiveness of the sulfoxide (B87167) group in directing stereoselective transformations stems from the steric and electronic differences between the substituents on the sulfur atom: a lone pair of electrons, an oxygen atom, and two different carbon groups. medcraveonline.com These features allow the auxiliary to effectively differentiate the faces of a nearby reactive center, leading to high diastereoselectivity.

In the context of this compound, the chiral sulfinyl group could be used to direct reactions at the aldehyde or at the alpha-carbon. For instance, in aldol (B89426) reactions, the formation of an enolate from the acetaldehyde (B116499) moiety would be influenced by the chiral sulfoxide, directing the approach of an electrophile to create new stereocenters with high selectivity. scielo.org.mx The sulfoxide group can chelate to metal ions, forming a rigid transition state that dictates the stereochemical outcome of the reaction. youtube.com After the desired transformation, the chiral auxiliary can be removed, often through reduction to a sulfide (B99878) or oxidation to a sulfone, and potentially recycled. thieme-connect.com

Table 1: Potential Diastereoselective Reactions Utilizing the Sulfinyl Group

Reaction TypeRole of SulfoxidePotential Outcome
Aldol CondensationDirects approach of aldehyde electrophile to the enolateDiastereomerically enriched β-hydroxy aldehydes
Michael AdditionControls the conjugate addition of a nucleophileFormation of products with new stereocenters at the β- and/or γ-positions
Reduction of KetonesDirects hydride attack on a ketone formed from the aldehydeDiastereomerically enriched secondary alcohols
Diels-Alder ReactionActs as a chiral dienophile or directs a dieneEnantiomerically enriched cyclic products

Precursor for Enantiopure Aldehyde Derivatives and Their Subsequent Transformations

The synthesis of enantiopure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the different enantiomers of a drug can have vastly different biological activities. wiley-vch.de There are several established methods to obtain enantiopure sulfoxides, including the asymmetric oxidation of prochiral sulfides using chiral catalysts or the reaction of organometallic reagents with chiral sulfinate esters (the Andersen synthesis). medcraveonline.comnih.gov These methods could be applied to the corresponding sulfide, [4-(methylthio)phenyl]acetaldehyde, to produce either enantiomer of this compound. researchgate.netnih.gov

Once obtained in enantiopure form, the aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations. These transformations would proceed with the chirality of the molecule already established by the sulfoxide group, allowing for the synthesis of a diverse range of complex, enantiopurified molecules.

Subsequent Transformations could include:

Wittig Reaction: To form chiral alkenes.

Grignard/Organolithium Addition: To generate chiral secondary alcohols.

Reductive Amination: To produce chiral amines.

Oxidation: To form the corresponding chiral carboxylic acid, [4-(Methanesulfinyl)phenyl]acetic acid.

These transformations highlight the role of the compound as a chiral building block, where its inherent stereochemistry is transferred to more complex products.

Building Block for Novel Organic Scaffolds

The dual functionality of this compound makes it an attractive starting material for the construction of diverse molecular architectures, including cyclic and heterocyclic systems, as well as other valuable organosulfur compounds.

Formation of Cyclic and Heterocyclic Systems

Phenylacetaldehyde (B1677652) and its derivatives are known precursors for various cyclic and heterocyclic structures, which are prevalent in medicinal chemistry and materials science. nih.gov The aldehyde group can participate in condensation and cyclization reactions with a variety of reagents. For example, it can react with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, which can then undergo intramolecular reactions to form nitrogen-containing heterocycles.

While direct examples involving this compound are not prominent in the literature, a related patent demonstrates the synthesis of a 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. This synthesis starts from a related thioether compound, which is a direct precursor to the sulfoxide. This suggests that the [4-(methanesulfinyl)phenyl] scaffold is compatible with and can be used to construct complex heterocyclic systems like imidazoles. The sulfinyl group could be carried through the synthesis and either retained in the final product or modified in a later step.

Precursor to Other Organosulfur Compounds (e.g., sulfones, sulfides, sulfinamides)

The sulfinyl group is an intermediate oxidation state for sulfur and can be readily converted into other important sulfur-containing functional groups. wikipedia.org This versatility allows for the strategic modification of the sulfur moiety to tune the electronic and physical properties of the final molecule.

Oxidation to Sulfones: Sulfoxides can be easily oxidized to the corresponding sulfones using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgorganic-chemistry.org The resulting sulfone, [4-(methylsulfonyl)phenyl]acetaldehyde, has different electronic properties, with the sulfonyl group being a strong electron-withdrawing group. This transformation is often straightforward and high-yielding. acs.orgrsc.org

Reduction to Sulfides: The deoxygenation of sulfoxides to sulfides is also a well-established transformation. researchgate.netresearchgate.net A range of reducing agents can be employed, from common reagents like phosphorus-based compounds to various metal-catalyzed systems. google.com This reduction would yield [4-(methylthio)phenyl]acetaldehyde, which can be useful as a starting material or as a final product with different properties than the sulfoxide or sulfone.

Conversion to Sulfinamides: Chiral sulfoxides can be converted into sulfinamides, which are themselves valuable chiral auxiliaries and functional groups in bioactive molecules. mdpi.com This often involves the reaction of a sulfinyl derivative with an amine. More recent methods have explored the direct S-arylation of sulfinamides to produce sulfoximines, highlighting the expanding chemistry of these sulfur-nitrogen compounds. acs.orgorganic-chemistry.org

Table 2: Transformations of the Sulfinyl Group

TransformationReagentsProduct Functional Group
OxidationH₂O₂, mCPBA, KMnO₄Sulfone (-SO₂-)
Reduction (Deoxygenation)PCl₃, Hydrosilanes/Metal CatalystsSulfide (-S-)
Pummerer RearrangementAcetic Anhydride (B1165640)α-acyloxy thioether
Conversion to SulfinamideVia sulfinyl chloride and amineSulfinamide (-S(O)NR₂-)

Development of Innovative Synthetic Methodologies

The unique structure of this compound lends itself to the development of novel synthetic methods. The sulfoxide group is not just a passive chiral director; it can actively participate in and enable new types of reactions. researchgate.net For example, the sulfoxide can direct C-H activation reactions at the ortho position of the phenyl ring, allowing for the introduction of new functional groups.

Furthermore, the generation of sulfinyl radicals from sulfoxide precursors is an emerging area of research. nih.gov These reactive intermediates could potentially be used in radical addition reactions with the aldehyde or other parts of the molecule, opening up new pathways for carbon-carbon and carbon-heteroatom bond formation. The interplay between the aldehyde and the sulfoxide group under various reaction conditions (photochemical, electrochemical, etc.) remains a fertile ground for discovering new and innovative synthetic transformations. acs.org

Exploration in Polymer Chemistry and Advanced Materials

While direct applications of this compound in polymer chemistry are not extensively documented in publicly available literature, its bifunctional nature—possessing both a reactive aldehyde group and a polar sulfoxide moiety—suggests a number of plausible and scientifically grounded avenues for its utility in the synthesis of novel polymers and advanced materials. The exploration of this compound could lead to polymers with tailored properties, leveraging the distinct characteristics of each functional group.

Potential as a Monomer or Co-monomer

The aldehyde functionality of this compound serves as a primary site for polymerization. Aromatic aldehydes can be challenging to homopolymerize; however, they can undergo reactions such as aldol condensation polymerization. nih.govwikipedia.orgresearchgate.net This type of reaction forms carbon-carbon bonds and could potentially yield a polymer with the [4-(methanesulfinyl)phenyl] group as a repeating side chain.

Influence of the Sulfoxide Group on Polymer Properties

The introduction of the methanesulfinylphenyl group into a polymer is anticipated to impart several desirable properties, primarily due to the polar and hydrophilic nature of the sulfoxide moiety. fu-berlin.de

Hydrophilicity and Biocompatibility: The sulfoxide group is a strong hydrogen bond acceptor, which would significantly increase the hydrophilicity of the polymer. fu-berlin.de This could lead to materials with enhanced water solubility or swellability, making them suitable for biomedical applications where biocompatibility is crucial. Polymers containing sulfoxide groups are noted for their low cytotoxicity. fu-berlin.de

Stimuli-Responsive Behavior: Sulfoxide-containing polymers are known to exhibit thermo-responsive and oxidation-responsive behaviors. fu-berlin.dersc.org The balance between the hydrophilic sulfoxide group and any hydrophobic components of the polymer backbone can lead to a lower critical solution temperature (LCST), causing the polymer to undergo a phase transition in response to temperature changes. rsc.org Furthermore, the sulfoxide group can be oxidized to the more hydrophobic sulfone group. fu-berlin.de This chemical transformation can be triggered by oxidizing agents, leading to a change in the polymer's solubility and other properties, making it an oxidation-responsive material. fu-berlin.dersc.org

The potential impact of incorporating the this compound monomer into a polymer chain is summarized in the table below, based on established properties of sulfoxide-containing polymers.

PropertyExpected Influence of the [4-(Methanesulfinyl)phenyl] Side GroupRationale
Solubility Increased hydrophilicity, potential for water solubility.The sulfoxide group is highly polar and a strong hydrogen bond acceptor. fu-berlin.de
Stimuli-Responsiveness Potential for thermo-responsive (LCST) and oxidation-responsive behavior.Balancing hydrophobic/hydrophilic interactions and the oxidation of sulfoxide to sulfone. rsc.org
Glass Transition Temperature (Tg) Potential for a modest increase compared to non-sulfoxide analogues.Increased polarity and dipole-dipole interactions from the sulfoxide group. nih.gov
Thermal Stability May be reduced compared to analogous sulfide or sulfone polymers.The sulfoxide group can sometimes act as a point of thermal instability in a polymer chain. nih.govacs.org
Biocompatibility Likely to be high, with low cytotoxicity.Sulfoxide-containing polymers are generally known for their good biocompatibility. fu-berlin.de

Use as a Functional Additive or in Polymer Modification

Beyond its role as a monomer, this compound could be utilized as a functional additive. Its aldehyde group can be reacted with existing polymers that have complementary functional groups, such as amines or hydroxyls, to graft the methanesulfinylphenyl moiety onto the polymer backbone. This post-polymerization modification would be a versatile method for tailoring the surface properties of materials, for instance, to enhance their hydrophilicity or to introduce a stimuli-responsive component.

In the realm of advanced materials, the antioxidant properties associated with some sulfoxide-containing compounds could be of interest. wikipedia.org While the parent sulfoxide itself may not be a potent antioxidant, its presence in a polymer matrix could influence the material's long-term stability or its interactions with reactive oxygen species. nih.gov

Conclusion and Future Perspectives in 4 Methanesulfinyl Phenyl Acetaldehyde Research

Summary of Current Research Gaps and Challenges in Aryl Sulfinyl Aldehyde Chemistry

The synthesis and application of aryl sulfinyl aldehydes, including [4-(Methanesulfinyl)phenyl]acetaldehyde, present a unique set of challenges that represent significant research gaps in current organic chemistry.

A primary hurdle lies in the chemoselective synthesis of these bifunctional molecules. The aldehyde group is susceptible to oxidation and reduction, while the sulfoxide (B87167) moiety can be further oxidized to the corresponding sulfone or reduced to the sulfide (B99878). Developing synthetic methodologies that selectively manipulate one functional group while preserving the other remains a significant challenge. Over-oxidation of the sulfoxide to a sulfone is a common side reaction during the synthesis of chiral sulfoxides. rsc.orgresearchgate.net

Furthermore, achieving high enantioselectivity in the synthesis of chiral aryl sulfinyl aldehydes is a formidable task. While numerous methods exist for the asymmetric synthesis of chiral sulfoxides, their application to molecules bearing a reactive aldehyde functionality is not straightforward. nih.govnih.govacs.org The development of robust and general catalytic asymmetric methods for the direct oxidation of aryl thioacetaldehydes to their corresponding chiral sulfinylacetaldehydes is an area that requires substantial investigation. A major difficulty in obtaining sulfoxides is the potential for other functional groups within the substrate to be oxidized, necessitating selective methods. researchgate.net

The inherent stability of aryl sulfinyl aldehydes is another area of concern. The presence of the electron-withdrawing sulfinyl group can influence the reactivity of the aldehyde, potentially leading to instability or undesired side reactions under various conditions. The interaction between the sulfoxide and aldehyde functionalities can lead to complex reactivity patterns that are not yet fully understood.

Finally, there is a notable lack of dedicated studies on the reactivity and synthetic utility of aryl sulfinyl aldehydes. While chiral sulfoxides are widely used as auxiliaries and ligands in asymmetric synthesis, the specific applications of compounds where the sulfoxide and a reactive aldehyde are present in the same molecule are underexplored. nih.govmsu.edu This represents a significant gap in the exploration of this class of compounds as versatile building blocks in organic synthesis.

Emerging Trends in Chiral Sulfoxide and Aldehyde Synthesis and Reactivity

Recent advancements in the fields of chiral sulfoxide and aldehyde synthesis offer promising avenues to address the challenges associated with this compound and its analogs.

In the realm of chiral sulfoxide synthesis , there is a growing emphasis on the development of catalytic asymmetric oxidation methods. researchgate.net Transition-metal catalysis and organocatalysis are at the forefront of these efforts, aiming to provide efficient and highly selective routes to chiral sulfoxides under mild conditions. nih.govresearchgate.net The use of environmentally benign oxidants, such as hydrogen peroxide, is also a key trend. mdpi.com These emerging catalytic systems could potentially be adapted for the enantioselective synthesis of aryl sulfinyl aldehydes from their corresponding sulfides.

The field of asymmetric aldehyde functionalization has also witnessed significant progress. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective transformation of aldehydes. rsc.org Methodologies such as enamine and iminium ion catalysis allow for a wide range of stereoselective C-C and C-X bond-forming reactions at the α- and β-positions of the aldehyde. These strategies could be applied to this compound to generate a diverse array of chiral molecules.

Furthermore, photocatalysis and electrochemistry are emerging as powerful techniques in organic synthesis, offering novel reaction pathways for both sulfoxide and aldehyde manipulations. These methods could provide milder and more selective alternatives to traditional synthetic approaches, potentially overcoming some of the stability and chemoselectivity challenges associated with aryl sulfinyl aldehydes.

Directions for Future Academic Research on this compound

Future academic research on this compound should be directed towards addressing the identified research gaps and leveraging the emerging synthetic trends.

A primary focus should be the development of novel synthetic methods for the preparation of this compound and other aryl sulfinyl aldehydes with high chemo- and enantioselectivity. This includes:

The design of new chiral catalysts for the asymmetric oxidation of the corresponding aryl thioacetaldehydes.

The exploration of enzymatic and biocatalytic approaches, which often offer exceptional selectivity under mild conditions. researchgate.net

The development of protecting group strategies that allow for the selective manipulation of either the aldehyde or the sulfoxide functionality.

A second key research direction is the systematic investigation of the reactivity of this compound. This would involve:

Exploring its utility as a substrate in various modern organic reactions, such as organocatalytic transformations, transition-metal-catalyzed cross-coupling reactions, and multicomponent reactions.

Investigating the influence of the chiral sulfoxide group on the stereochemical outcome of reactions involving the aldehyde functionality. The chiral sulfinyl group could act as an internal chiral auxiliary, directing the stereochemistry of reactions at the aldehyde.

Studying its potential as a precursor to biologically active molecules. For instance, it is an intermediate in the synthesis of armodafinil, a wakefulness-promoting agent. google.com

Finally, computational studies could play a crucial role in understanding the conformational preferences and electronic properties of this compound, thereby guiding the design of new reactions and catalysts.

Potential for Advancing Fundamental Organic Chemistry and Methodology Development

Research into this compound and the broader class of aryl sulfinyl aldehydes holds significant potential to advance fundamental organic chemistry and drive the development of new synthetic methodologies.

The challenges associated with the synthesis and manipulation of these bifunctional molecules will undoubtedly spur innovation in catalyst design and reaction engineering . The development of catalysts that can differentiate between the closely related sulfur oxidation states and selectively functionalize the aldehyde in the presence of the sulfoxide would be a significant achievement.

Furthermore, a deeper understanding of the interplay between the chiral sulfoxide and the aldehyde functionality could lead to the discovery of novel stereochemical concepts and asymmetric transformations . The use of the sulfoxide as a traceless or recoverable chiral auxiliary in reactions involving the aldehyde could open up new avenues for the synthesis of complex chiral molecules.

The successful development of robust synthetic routes to and applications of aryl sulfinyl aldehydes would also enrich the toolbox of synthetic organic chemists , providing access to a new class of versatile building blocks. This could have a significant impact on the synthesis of pharmaceuticals, agrochemicals, and functional materials where the unique properties of the sulfoxide group are desirable. rsc.org

Q & A

Q. How to design a stability-indicating assay for this compound in complex matrices?

  • Methodology :
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and oxidative stress (H₂O₂).
  • HPLC-MS analysis : Identify degradation products (e.g., carboxylic acids, dimers).
  • Validation parameters : Assess linearity (R² > 0.995), LOD/LOQ, and recovery rates (90–110%) per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.